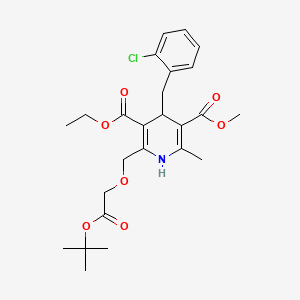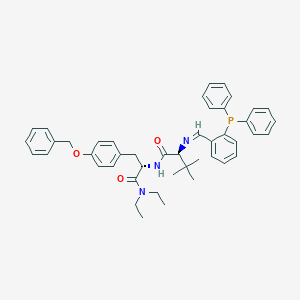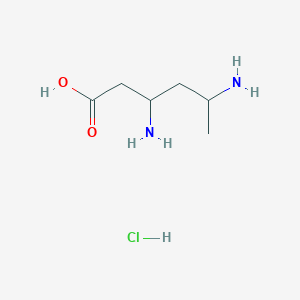
Ethyl 2,3,6,2',3',4',6'-Hepta-O-acetyl-alpha,beta-D-thiolactopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-alpha,beta-D-thiolactopyranoside involves multiple steps of acetylation and thiolation. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is carried out in specialized reactors that allow precise control over temperature, pressure, and reaction time .
化学反応の分析
Types of Reactions
Ethyl 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-alpha,beta-D-thiolactopyranoside undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding alcohols.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol groups results in disulfides, while reduction yields alcohols .
科学的研究の応用
Ethyl 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-alpha,beta-D-thiolactopyranoside has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and carbohydrate chemistry.
Biology: Employed in the study of glycoproteins and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug discovery.
Industry: Utilized in the production of specialized chemicals and materials
作用機序
The mechanism of action of Ethyl 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-alpha,beta-D-thiolactopyranoside involves its interaction with specific molecular targets. The compound’s acetyl and thiol groups allow it to form covalent bonds with proteins and other biomolecules, thereby modulating their function. The pathways involved include the modification of glycoproteins and the inhibition of certain enzymatic activities .
類似化合物との比較
Similar Compounds
- Ethyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-D-thioglucopyranoside
- 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-alpha-D-lactosyl bromide
- 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-alpha-D-cellobiosyl bromide
Uniqueness
Ethyl 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-alpha,beta-D-thiolactopyranoside is unique due to its specific acetylation pattern and the presence of thiol groups. These features confer distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
特性
分子式 |
C28H40O17S |
|---|---|
分子量 |
680.7 g/mol |
IUPAC名 |
[(3S,6S)-3,4,5-triacetyloxy-6-[(3R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-ethylsulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H40O17S/c1-9-46-28-26(42-18(8)35)24(40-16(6)33)22(20(44-28)11-37-13(3)30)45-27-25(41-17(7)34)23(39-15(5)32)21(38-14(4)31)19(43-27)10-36-12(2)29/h19-28H,9-11H2,1-8H3/t19?,20?,21-,22+,23?,24?,25?,26?,27-,28-/m0/s1 |
InChIキー |
WUANIQLTJBQGJW-LDPGERLMSA-N |
異性体SMILES |
CCS[C@H]1C(C([C@@H](C(O1)COC(=O)C)O[C@H]2C(C([C@H](C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CCSC1C(C(C(C(O1)COC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl 2-[4-(3-hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13862070.png)

![4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13862080.png)





